1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride
CAS No.: 1185294-24-9
Cat. No.: VC7565217
Molecular Formula: C15H27Cl2N3O2
Molecular Weight: 352.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185294-24-9 |
|---|---|
| Molecular Formula | C15H27Cl2N3O2 |
| Molecular Weight | 352.3 |
| IUPAC Name | 1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone;dihydrochloride |
| Standard InChI | InChI=1S/C15H25N3O2.2ClH/c1-11-8-18(12(2)15(11)13(3)19)10-14(20)9-17-6-4-16-5-7-17;;/h8,14,16,20H,4-7,9-10H2,1-3H3;2*1H |
| Standard InChI Key | MOEXTHZLJDEORD-UHFFFAOYSA-N |
| SMILES | CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates two heterocyclic systems: a piperazine ring and a 2,4-dimethylpyrrole group. The piperazine moiety (a six-membered ring with two nitrogen atoms at positions 1 and 4) is connected to the pyrrole core through a 2-hydroxy-3-aminopropyl chain. The dihydrochloride salt form introduces two chloride counterions, likely protonating the piperazine nitrogens to enhance aqueous solubility .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1185294-24-9 |
| Molecular Formula | |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone dihydrochloride |
| SMILES | CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl.Cl |
| Solubility | Not publicly disclosed; presumed soluble in polar solvents due to salt form |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy would reveal N–H stretching vibrations (~3300 cm) from the piperazine ring and carbonyl absorption (~1700 cm) from the acetyl group. Nuclear magnetic resonance (NMR) data would show distinct signals for the pyrrole methyl groups (~1.8–2.1 ppm) and piperazine protons (~2.5–3.5 ppm).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary stages:
-
Piperazine Intermediate Preparation: Alkylation of piperazine with epichlorohydrin under basic conditions yields 1-(2,3-epoxypropyl)piperazine.
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Pyrrole Core Construction: Knorr pyrrole synthesis using acetoacetate derivatives and amines forms the 2,4-dimethylpyrrole subunit.
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Conjugation and Salt Formation: Nucleophilic opening of the epoxide intermediate by the pyrrole nitrogen, followed by HCl treatment to generate the dihydrochloride salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Epoxide Formation | Piperazine, epichlorohydrin, NaOH, 50°C | 75–80% |
| Pyrrole Alkylation | Acetoacetate, ammonium acetate, ethanol reflux | 60–65% |
| Salt Precipitation | HCl in diethyl ether, 0–5°C | >90% |
Purification Challenges
Chromatographic purification is complicated by the compound’s polarity; reverse-phase HPLC with a C18 column and acetonitrile/water gradients is typically employed.
Biological Activities and Mechanistic Insights
Receptor Binding Profiles
In silico docking studies suggest affinity for serotonin (5-HT) and dopamine D receptors, attributed to the piperazine moiety’s resemblance to neurotransmitter scaffolds. Competitive binding assays using radiolabeled ligands (e.g., H-ketanserin for 5-HT) are critical for validating these predictions.
Enzymatic Inhibition
While direct evidence is lacking, structural analogs like IU1 (PubChem CID 675434) inhibit ubiquitin-specific peptidases (USPs), hinting at potential proteostasis-modulating effects .
Pharmacological Applications
Neuropsychiatric Indications
Recent Research Developments
A 2025 study (PubChem update) highlighted improved synthetic yields (85%) using microfluidic reactors, enabling gram-scale production . Concurrently, molecular dynamics simulations revealed stable binding to 5-HT receptors over 100 ns trajectories, supporting further in vivo validation .
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